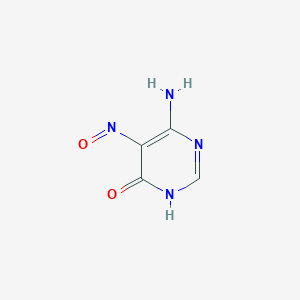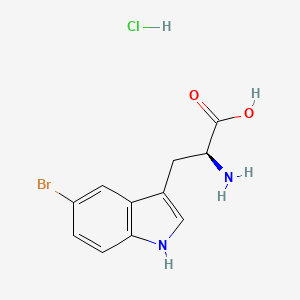
5-(3-Hydroxybutyl)-1-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxybutyl)-1-phenylbarbituric acid is a compound that belongs to the class of barbiturates, which are derivatives of barbituric acid. Barbiturates have historically been used as sedatives and anesthetics. The specific structure of this compound includes a phenyl group and a hydroxybutyl side chain, which may impart unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybutyl)-1-phenylbarbituric acid typically involves the condensation of urea with malonic acid derivatives, followed by the introduction of the phenyl and hydroxybutyl groups. One common method involves the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with a phenyl group using phenyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxybutyl)-1-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Oxidation of the hydroxybutyl group can yield 5-(3-oxobutyl)-1-phenylbarbituric acid or 5-(3-carboxybutyl)-1-phenylbarbituric acid.
Reduction: Reduction of the carbonyl groups can produce 5-(3-hydroxybutyl)-1-phenyl-1,3,5-trihydroxybarbituric acid.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
5-(3-Hydroxybutyl)-1-phenylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic, as well as its effects on the central nervous system.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxybutyl)-1-phenylbarbituric acid involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The hydroxybutyl group may also play a role in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used as a short-term sedative and for the treatment of insomnia.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
5-(3-Hydroxybutyl)-1-phenylbarbituric acid is unique due to the presence of the hydroxybutyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This structural difference could potentially lead to variations in its efficacy, duration of action, and side effect profile.
Properties
CAS No. |
17148-45-7 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-(3-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18,20) |
InChI Key |
RLSZRIYHPDTEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)


![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

